4-Aminooxolane-3-sulfonic acid
Description
Contextualization within Organosulfur Chemistry and Aminocyclic Compound Research
Organosulfur compounds, characterized by carbon-sulfur bonds, are a cornerstone of biological and pharmaceutical sciences. jmchemsci.com This class of molecules is vast, encompassing structures like sulfides, disulfides, sulfoxides, and sulfones, many of which are found in natural products and active pharmaceutical ingredients. jmchemsci.com The sulfonic acid group in 4-Aminooxolane-3-sulfonic acid is a key functional group in this domain, known for its strong acidity and its presence in many commercially and biologically important substances. nih.govresearchgate.net
Aminocyclic compounds, molecules containing a ring structure with an embedded amino group, are also of significant interest in medicinal chemistry. The tetrahydrofuran (B95107) ring, a common scaffold in natural products and pharmaceuticals, provides a stable, flexible backbone. The addition of an amino group, as seen in related compounds like 4-aminotetrahydrofuran-3-ol, introduces a basic center that can be crucial for biological activity and for further chemical modification. nih.govbldpharm.com The combination of these two functionalities within a single molecule, as in this compound, creates a zwitterionic structure with potential for unique chemical and physical properties.
Emergence of Oxolane-Based Sulfonic Acids in Synthetic Chemistry
The oxolane (tetrahydrofuran) ring is a prevalent structural motif in a wide array of biologically active compounds and natural products. Its derivatives are central to many synthetic chemistry efforts. For instance, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid are explored for their potential as medicaments. google.com The synthesis of such substituted tetrahydrofurans often requires stereoselective methods to control the spatial arrangement of the functional groups, which is critical for their biological function.
While direct research on the synthesis of this compound is not widely published, the synthesis of related structures provides insight. For example, the synthesis of various sulfonic acids can be achieved through methods like sulfonation of aromatic compounds or the reaction of organometallic reagents with sulfur trioxide. researchgate.net The creation of chiral sulfonic acids is also an area of active research, often employing chiral auxiliaries or catalysts to achieve the desired stereochemistry. tib.eu These general principles of sulfonic acid synthesis would likely be applicable to the creation of oxolane-based sulfonic acids.
Scope and Significance of Scholarly Investigations into Aminooxolane Sulfonic Acids
Currently, dedicated scholarly investigations into aminooxolane sulfonic acids, specifically this compound, are not prominent in the available scientific literature. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes. sigmaaldrich.combldpharm.comsigmaaldrich.com The interest in related compounds, such as aminotetrahydrofuran derivatives and various organosulfur compounds, suggests that molecules like this compound could be of interest as building blocks in the synthesis of more complex molecules or as potential bioactive agents themselves. google.comnih.govmdpi.com
The dual functionality of an amino group and a sulfonic acid group on a stable oxolane ring presents a platform for creating a variety of derivatives. The amino group can be acylated, alkylated, or used in peptide coupling, while the sulfonic acid group can form salts or esters. The potential for this compound to act as a chiral ligand or a catalyst in asymmetric synthesis is another area that could be explored. Future research may focus on developing efficient synthetic routes to this and related aminooxolane sulfonic acids and on evaluating their biological and chemical properties.
Structure
3D Structure
Properties
Molecular Formula |
C4H9NO4S |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
4-aminooxolane-3-sulfonic acid |
InChI |
InChI=1S/C4H9NO4S/c5-3-1-9-2-4(3)10(6,7)8/h3-4H,1-2,5H2,(H,6,7,8) |
InChI Key |
NOIOGEUNAFPHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)S(=O)(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Aminooxolane 3 Sulfonic Acid and Analogues
Strategies for Oxolane Ring Construction Incorporating Amino and Sulfonic Acid Functionalities
Cyclization Reactions Utilizing Precursors with Integrated Amino and Sulfonate Motifs
A key strategy for the synthesis of 4-aminooxolane-3-sulfonic acid involves the intramolecular cyclization of a linear precursor that already contains the core atomic framework and functionalities. One potential approach involves the cyclization of an epoxy sulfonamide. In this method, a suitably substituted epoxy alcohol can be converted to a sulfonamide, which then undergoes an intramolecular ring-opening of the epoxide by the sulfonamide nitrogen or a related nitrogen nucleophile. The regioselectivity of this ring-opening is crucial for establishing the desired 3,4-substitution pattern.
Another promising route involves the use of cyclic sulfamidates derived from amino alcohols. These intermediates can be synthesized from readily available chiral amino alcohols, thereby introducing stereochemical control from an early stage. The cyclic sulfamidate can then undergo a ring-opening reaction with a suitable carbon nucleophile to form a precursor that can be further elaborated and cyclized to the desired oxolane ring. This method offers the advantage of installing the nitrogen and a precursor to the sulfonic acid group in a controlled manner. For instance, five-membered cyclic sulfamidates have a high propensity to be ring-opened by nucleophiles with site-selectivity at the carbon adjacent to the oxygen.
Post-Cyclization Functionalization Approaches to Introduce Specific Groups
An alternative to constructing the ring with all functionalities in place is to first synthesize a suitably substituted oxolane scaffold and then introduce the amino and sulfonic acid groups in subsequent steps. This approach allows for greater flexibility in the synthesis of analogs. A common starting point for this strategy is a 3,4-dihydroxyoxolane or a related derivative. The differential protection of the two hydroxyl groups is a critical step, allowing for the selective conversion of one hydroxyl group to an amino group and the other to a sulfonic acid group.
For example, a 4-hydroxyoxolane derivative can serve as a key intermediate. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by an azide (B81097) nucleophile. Subsequent reduction of the azide provides the desired 4-amino group. The introduction of the sulfonic acid group at the 3-position can be more challenging and may require the use of a precursor functionality that can be oxidized to a sulfonic acid at a later stage.
Direct and Indirect Introduction of Sulfonic Acid and Amino Groups onto Oxolane Scaffolds
The direct and regioselective functionalization of a pre-existing oxolane ring is a powerful strategy for the synthesis of this compound and its analogs. This requires methods that can precisely target the C-3 and C-4 positions of the oxolane ring.
Regioselective Sulfonation Techniques
The direct sulfonation of an oxolane ring at the 3-position is a challenging transformation. Electrophilic sulfonation reactions typically require activated aromatic systems and are not readily applicable to saturated heterocycles like oxolane. Therefore, indirect methods are generally employed. One approach involves the introduction of a functional group at the 3-position that can be readily converted to a sulfonic acid. For instance, a thiol group can be introduced via nucleophilic substitution and subsequently oxidized to the sulfonic acid.
Alternatively, a three-component reaction involving an indole, an arylsulfonyl azide, and tetrahydrofuran (B95107) has been reported to yield α-indole-β-sulfonyl tetrahydrofurans, demonstrating the feasibility of introducing a sulfonyl group onto the tetrahydrofuran ring, albeit at the 2-position in this specific case. rsc.org Adapting such a strategy for the 3-position would require a precursor with appropriate directing groups.
Controlled Amination Methods for Aminooxolane Formation
The introduction of an amino group at the 4-position of an oxolane ring can be achieved through several established methods. A common strategy involves the conversion of a hydroxyl group at the 4-position into a leaving group, followed by nucleophilic substitution with an amine or an azide, which is subsequently reduced. The stereochemistry of this process can often be controlled by the choice of reaction conditions and the stereochemistry of the starting alcohol.
Another approach is the ring opening of a 3,4-epoxyoxolane with an amine nucleophile. The regioselectivity of the epoxide opening is a key consideration and can be influenced by the steric and electronic nature of the substituents on the oxolane ring and the choice of catalyst. For example, the aminolysis of epoxides can be promoted by various catalysts to achieve regioselective ring opening.
Asymmetric Synthesis and Diastereoselective/Enantioselective Approaches
Given the presence of at least two stereocenters in this compound, controlling the stereochemical outcome of the synthesis is of paramount importance. Asymmetric synthesis can be achieved through several strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or chiral catalysts.
The diastereoselective synthesis of 3,4-disubstituted tetrahydrofurans has been achieved with high levels of control. For instance, the reaction of γ,δ-epoxycarbanions with aldehydes can produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. nih.gov This approach establishes the relative stereochemistry of the substituents at the 3 and 4 positions.
Enantioselective synthesis of substituted tetrahydrofurans has also been extensively studied. Catalytic asymmetric methods, such as the vinylogous Prins cyclization, have been shown to produce tetrahydrofurans with high diastereo- and enantioselectivity. nsf.gov Furthermore, the use of chiral starting materials derived from the chiral pool, such as amino acids or carbohydrates, can provide a reliable source of enantiopure building blocks for the synthesis of the target molecule.
Below is a table summarizing representative data for the diastereoselective synthesis of substituted tetrahydrofurans, which could be adapted for the synthesis of precursors to this compound.
| Entry | Reactants | Catalyst/Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | 3,4-epoxybutyl phenyl sulfone and benzaldehyde | LiOtBu, KOtBu | 2-(hydroxymethyl)-3-(phenylsulfonyl)tetrahydrofuran | >95:5 | 75 | nih.gov |
| 2 | γ-hydroxy alkene and aryl bromide | Pd catalyst | trans-2,5-disubstituted tetrahydrofuran | >20:1 | 70-85 | nih.gov |
| 3 | 1,5-diene-tert-butyl carbonate | Thermal Cope rearrangement, Boc deprotection, oxy-Michael addition | 2,3,4-trisubstituted tetrahydrofuran | up to >20:1 | 50-80 | nih.gov |
The following table presents examples of enantioselective syntheses of tetrahydrofuran derivatives, highlighting the potential for controlling the absolute stereochemistry.
| Entry | Reaction Type | Catalyst/Chiral Source | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Asymmetric Henry reaction and iodocyclization | Cu-catalyst | 2,5-polysubstituted tetrahydrofuran | up to 97% | High | chemistryviews.org |
| 2 | Asymmetric C-H amination of alkoxysulfonyl azides | Co(II)-based metalloradical catalyst | Chiral five-membered cyclic sulfamidates | High | Good | nih.gov |
| 3 | Catalytic asymmetric vinylogous Prins cyclization | Chiral catalyst | Tetrahydrofurans | High | High | nsf.gov |
Green Chemistry Principles Applied to the Synthesis of this compound
The synthesis of a molecule like this compound, which incorporates an oxolane (tetrahydrofuran) ring, an amino group, and a sulfonic acid group, presents several opportunities for the application of green chemistry principles. The following discussion explores potential synthetic strategies and evaluates them based on these principles, including atom economy, the use of safer solvents and reagents, energy efficiency, and catalysis.
A key strategy in green synthesis is the use of reactions with high atom economy , where the maximum number of atoms from the reactants are incorporated into the final product. Cycloaddition reactions, for instance, are excellent examples of atom-economical processes for the construction of cyclic systems like the oxolane ring. nih.govnih.gov The Diels-Alder reaction, a type of [4+2] cycloaddition, theoretically boasts 100% atom economy and can be conducted in environmentally friendly solvents such as water or glycerol. nih.govjocpr.com
The choice of solvents is another critical aspect of green chemistry. Traditional volatile organic compounds (VOCs) are often replaced with safer, bio-based alternatives. For the synthesis of tetrahydrofuran derivatives, solvents like 2-methyl-tetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered greener alternatives to tetrahydrofuran (THF) itself. jk-sci.comnih.govsigmaaldrich.comresearchgate.net These solvents can be derived from renewable resources and exhibit lower toxicity and environmental impact. jk-sci.com Moreover, solvent-free reaction conditions represent an ideal scenario, minimizing waste and simplifying purification processes. researchgate.netresearchgate.net
The development of catalytic methods is a central tenet of green chemistry, as catalysts can enable reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption. For instance, the aminosulfonylation of alkenes, a potential route to introduce the amino and sulfonic acid functionalities, can be achieved using catalyst-free, photo-induced methods, which are considered environmentally friendly. rsc.orgrsc.orgorganic-chemistry.orgacs.org These methods often feature step-efficient functionalization and broad functional group tolerance. organic-chemistry.orgacs.org Similarly, the ring-opening of epoxides, another plausible pathway to introduce the amino and hydroxyl groups that could be further functionalized, can be catalyzed by recyclable solid acids like silica-bonded S-sulfonic acid under solvent-free conditions. redalyc.orgscielo.org.mx
The use of safer reagents is also paramount. Traditional sulfonation methods often employ harsh reagents like fuming sulfuric acid (oleum), which generate significant amounts of acidic waste. researchgate.netrscspecialitychemicals.org.uk Greener alternatives include the use of sulfur trioxide in liquid sulfur dioxide, which allows for the complete recycling of the solvent and generates no waste. researchgate.net Other approaches focus on using milder sulfonating agents or employing catalytic systems to avoid the use of large excesses of strong acids. researchgate.netrsc.orgsemanticscholar.orgacs.orgnih.gov
Considering these principles, a hypothetical green synthesis of this compound could involve the following strategies:
Strategy 1: Catalytic Aminosulfonylation of an Oxolene Precursor. This approach would start with a suitable unsaturated oxolane derivative. A metal-free, photosensitized aminosulfonylation reaction could then be employed to introduce both the amino and sulfonic acid groups in a single, atom-economical step. The use of a green solvent or solvent-free conditions would further enhance the sustainability of this route.
Strategy 2: Eco-friendly Ring-Opening of an Oxolane Epoxide. This pathway would involve the synthesis of an oxolane epoxide. Subsequent regioselective ring-opening with an ammonia (B1221849) equivalent and a sulfite (B76179) source, potentially catalyzed by a recyclable solid acid, would yield the desired product. This method could be designed to proceed in water or under solvent-free conditions.
The following table summarizes the application of green chemistry principles to these hypothetical synthetic routes:
| Green Chemistry Principle | Application in this compound Synthesis | Research Findings |
| Atom Economy | - Prioritizing cycloaddition reactions for oxolane ring formation.- Employing addition reactions like aminosulfonylation. | Diels-Alder reactions offer theoretical 100% atom economy. nih.govjocpr.com Aminosulfonylation of alkenes is an efficient method for forming β-amino sulfones. organic-chemistry.orgacs.org |
| Safer Solvents | - Utilizing bio-derived solvents like 2-MeTHF and CPME.- Conducting reactions in water or under solvent-free conditions. | 2-MeTHF and CPME are greener alternatives to THF. jk-sci.comnih.gov Water and solvent-free conditions are increasingly used for epoxide ring-opening. researchgate.net |
| Energy Efficiency | - Employing catalytic methods that proceed at lower temperatures.- Utilizing photochemical reactions that can operate at ambient temperature. | Photo-induced aminosulfonylation can be performed under mild conditions. rsc.orgrsc.org Catalytic ring-opening of epoxides can proceed at room temperature. redalyc.orgscielo.org.mx |
| Use of Renewable Feedstocks | - Sourcing starting materials for the oxolane ring from biomass. | 2-MeTHF can be derived from renewable resources like corncobs. |
| Reduce Derivatives | - Designing synthetic routes that avoid protecting groups. | Step-efficient functionalization, such as direct aminosulfonylation, can minimize the need for protecting groups. organic-chemistry.org |
| Catalysis | - Using recyclable solid acid catalysts for epoxide ring-opening.- Developing metal-free catalytic systems for aminosulfonylation. | Silica-bonded S-sulfonic acid is a reusable catalyst. redalyc.orgscielo.org.mx Organic photosensitizers can be used for aminosulfonylation. rsc.orgrsc.org |
| Less Hazardous Chemical Syntheses | - Replacing harsh sulfonating agents like oleum (B3057394) with milder alternatives.- Avoiding the use of toxic heavy metals as catalysts. | SO3 in liquid SO2 offers a waste-free sulfonation process. researchgate.net Metal-free aminosulfonylation protocols have been developed. rsc.orgrsc.org |
By integrating these green chemistry principles into the design of synthetic routes, the environmental footprint associated with the production of this compound and its analogues can be significantly reduced, paving the way for more sustainable chemical manufacturing.
Chemical Reactivity and Derivatization of 4 Aminooxolane 3 Sulfonic Acid
Reactions Involving the Sulfonic Acid Moiety
The sulfonic acid group (–SO₃H) is a powerful electron-withdrawing group and a strong acid, making it a versatile handle for chemical modification. wikipedia.org Its reactivity is centered on the hydroxyl group and the sulfur atom, allowing for the formation of various derivatives.
Formation of Sulfonic Esters and Amides
Sulfonic acids can be directly coupled with alcohols and amines to form the corresponding sulfonate esters and sulfonamides, which are crucial functional groups in medicinal chemistry and material science. princeton.edueurjchem.com
Sulfonate Esters: The esterification of sulfonic acids can be achieved by reacting them with alcohols. google.com These reactions often require acidic conditions and elevated temperatures to proceed effectively. enovatia.com The general reaction involves the protonation of the alcohol, followed by nucleophilic attack on the sulfur atom of the sulfonate anion. enovatia.com While direct esterification is possible, it is often more efficient to first convert the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride. google.com
Sulfonamides: The synthesis of sulfonamides from sulfonic acids typically involves reaction with an amine. nih.govresearchgate.net Direct condensation is challenging and often requires activating agents. A more common and efficient method is the reaction of an amine with a sulfonyl chloride derivative of the sulfonic acid. researchgate.netnih.gov This reaction is a cornerstone of sulfa drug synthesis. nih.gov Novel methods have been developed for the direct synthesis of sulfonamides from sulfonic acids or their salts, sometimes utilizing microwave irradiation or coupling reagents like triphenylphosphine (B44618) ditriflate to facilitate the reaction. organic-chemistry.orgnih.gov
Conversion to Sulfonyl Halides and Other Reactive Sulfonyl Derivatives
To enhance the reactivity of the sulfonic acid group for nucleophilic substitution, it is commonly converted into sulfonyl halides, particularly sulfonyl chlorides.
Sulfonyl Halides: The transformation of sulfonic acids into sulfonyl halides is a key step for synthesizing esters, amides, and other derivatives. wikipedia.org Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are frequently used to replace the hydroxyl group of the sulfonic acid with a chlorine atom, yielding a highly reactive sulfonyl chloride. libretexts.orggoogle.com These sulfonyl chlorides are potent electrophiles, readily reacting with a wide range of nucleophiles. libretexts.org
The table below summarizes common reagents used for this conversion.
| Reagent | Product |
| Thionyl chloride (SOCl₂) | Sulfonyl chloride |
| Phosphorus pentachloride (PCl₅) | Sulfonyl chloride |
| Oxalyl chloride | Sulfonyl chloride |
| Sulfur tetrafluoride (SF₄) | Sulfonyl fluoride |
Data sourced from general organic chemistry principles. wikipedia.orggoogle.com
Studies on Hydrolytic Desulfonation and Stability
Desulfonation is the removal of the sulfonic acid group, typically through hydrolysis, which reverts the compound to the parent structure without the –SO₃H group.
Hydrolytic Desulfonation: This reaction is essentially the reverse of sulfonation and is most relevant for aryl sulfonic acids. wikipedia.org It is typically achieved by heating the sulfonic acid in the presence of aqueous acid. wikipedia.orgyoutube.com The stability of the sulfonic acid group towards hydrolysis depends significantly on the structure of the molecule. For aliphatic sulfonic acids like 4-Aminooxolane-3-sulfonic acid, the C-S bond is generally stable, and forcing conditions, such as high temperatures and strong acidic or basic media, would be required for cleavage. The reaction can be used strategically in synthesis to temporarily introduce a sulfonic acid group to block a reactive site, which is later removed via desulfonation. wikipedia.org
Reactions of the Amino Group
The primary amino group (–NH₂) in this compound is nucleophilic and basic, making it a prime site for functionalization through various reactions.
Acylation, Alkylation, and Arylation for Amine Functionalization
These reactions are fundamental for modifying the properties of the amino group, for instance, to introduce protective groups or to build more complex molecular architectures.
Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. google.comgoogle.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. Acylation is frequently used to protect the amino group during reactions involving other parts of the molecule. google.com
Alkylation: Direct alkylation of the amino group with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. This reaction can sometimes be difficult to control, leading to mixtures of products. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for producing secondary or tertiary amines.
Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
The following table outlines typical reagents for these transformations.
| Reaction | Reagent Type | Example Reagent | Product |
| Acylation | Acid Halide | Acetyl chloride | Amide |
| Acylation | Acid Anhydride | Acetic anhydride | Amide |
| Alkylation | Alkyl Halide | Methyl iodide | Secondary/Tertiary Amine |
| Arylation | Aryl Halide (with catalyst) | Bromobenzene (with Pd catalyst) | Aryl Amine |
Data based on established reactions of primary amines.
Condensation Reactions Leading to Schiff Bases and Related Ligands
The primary amino group can undergo condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases.
Schiff Base Formation: this compound is expected to react with aldehydes or ketones, typically under acidic catalysis, to form a C=N double bond. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govnih.gov Schiff bases are versatile intermediates in organic synthesis and are important as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. mdpi.com The reaction is generally reversible and can be driven to completion by removing the water that is formed. nih.gov
Diazotization and Azo Coupling Chemistry
The primary amino group in this compound is susceptible to diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. chemistrysteps.comlibretexts.org This reaction would convert the amino group into a diazonium salt.
However, unlike aromatic diazonium salts which are often stable at low temperatures due to resonance stabilization, aliphatic diazonium salts are notoriously unstable. chemistrysteps.comquora.comorganic-chemistry.org The diazonium salt of this compound would be expected to readily decompose, even at low temperatures, with the loss of nitrogen gas (N₂) to form a highly reactive secondary carbocation on the oxolane ring. chemistrysteps.comquora.com
This inherent instability significantly complicates its use in traditional azo coupling reactions. quora.com Azo coupling involves the electrophilic attack of a diazonium salt on an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound (R-N=N-R'). libretexts.orgwikipedia.org While theoretically possible, the rapid decomposition of the aliphatic diazonium intermediate would likely lead to a mixture of products from substitution (e.g., formation of a hydroxyl group from reaction with water) and elimination reactions, with the desired azo-coupled product being a minor component, if formed at all. chemistrysteps.comquora.com
Table 1: Predicted Products of Diazotization of this compound
| Reactant | Conditions | Predicted Major Products | Predicted Minor Products |
|---|
This table is predictive and based on the known reactivity of aliphatic amines.
Reactivity of the Oxolane Ring System
The oxolane ring, a tetrahydrofuran (B95107) (THF) derivative, is a relatively stable cyclic ether. However, it can undergo ring-opening reactions under specific conditions, typically involving strong acids or Lewis acids. nih.govrsc.org
The presence of the electron-withdrawing sulfonic acid group and the neighboring amino group can influence the reactivity of the oxolane ring. Acid-catalyzed ring-opening would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack. The regioselectivity of this attack would be influenced by steric and electronic factors. For instance, a nucleophile might attack the C5 position, leading to a linear derivative.
Hypothetical Ring-Opening Reaction:
This compound + HBr (conc.) → 4-Amino-5-bromopentane-1-sulfonic acid-2-ol
Such reactions could be a route to novel, highly functionalized acyclic compounds that are not easily accessible through other synthetic pathways. The specific conditions (acid, temperature, nucleophile) would determine the outcome and yield of the ring-opening process.
This compound possesses chiral centers at C3 and C4. Reactions involving these centers or the oxolane ring can proceed with either inversion or retention of stereochemistry. For example, in a nucleophilic substitution reaction at C4 that displaces the amino group (after suitable derivatization), an Sₙ2 mechanism would lead to an inversion of configuration at that center.
Ring-opening reactions can also exhibit stereoselectivity. nih.gov The stereochemical outcome often depends on the mechanism of the ring-opening and the nature of the attacking nucleophile. Detailed stereochemical studies, while not documented for this specific molecule, would be crucial for its application in stereoselective synthesis.
Multi-Component Reactions and Polymerization Involving this compound
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an acidic sulfonic acid group, makes it a potential candidate for multi-component reactions (MCRs) and polymerization.
MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. nih.govorganic-chemistry.orgcaltech.edu The amino group of this compound could participate as the amine component in well-known MCRs such as the Ugi or Passerini reactions, leading to complex, peptidomimetic structures.
Furthermore, this compound could serve as a monomer in polymerization reactions. The presence of both an amine and a sulfonic acid group allows for potential polycondensation reactions to form polyamides or polysulfonamides. For instance, reaction with a dicarboxylic acid chloride could lead to a polyamide with pendant sulfonic acid groups, imparting properties such as water solubility or ion-exchange capabilities to the resulting polymer. nih.govnih.govresearchgate.net
Table 2: Potential Polymerization Reactions of this compound
| Co-monomer | Polymer Type | Potential Properties |
|---|---|---|
| Adipoyl chloride | Polyamide | Hydrophilic, ion-exchange capacity |
| Terephthaloyl chloride | Aromatic Polyamide | Enhanced thermal stability, ion-exchange capacity |
This table presents hypothetical polymerization possibilities.
Advanced Analytical Characterization Techniques in Research on 4 Aminooxolane 3 Sulfonic Acid
Chromatographic and Electrophoretic Separation Techniques
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its presence.
HPLC is the standard method for determining the purity of non-volatile compounds and for quantitative analysis.
Methodology: Due to the polar nature of the amino and sulfonic acid groups, reversed-phase HPLC (RP-HPLC) would likely require an ion-pairing agent (e.g., trifluoroacetic acid or an alkyl sulfonate) in the mobile phase to achieve good retention and peak shape on a C18 column. d-nb.infonih.gov Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for highly polar compounds and could be an effective separation mode. d-nb.info
Detection: As the compound lacks a strong UV chromophore, detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, the compound could be derivatized to attach a UV-active or fluorescent tag, allowing for highly sensitive detection. Mass spectrometry (LC-MS) would be an ideal detection method, providing both quantification and mass confirmation simultaneously.
Capillary Electrophoresis for Charged Species Separation
Specific research findings on the application of capillary electrophoresis for the separation and analysis of 4-Aminooxolane-3-sulfonic acid are not available in the reviewed literature.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
Specific research findings, including crystallographic data and detailed molecular structure and conformation analysis for this compound derived from X-ray crystallography, are not available in the reviewed literature.
Theoretical and Computational Studies on 4 Aminooxolane 3 Sulfonic Acid
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov For a flexible molecule like 4-aminooxolane-3-sulfonic acid, MD simulations can provide insights into its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor. peerj.com
By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the oxolane ring and the orientation of the amino and sulfonic acid groups. This is particularly important for understanding how the molecule might bind to a target protein, as the conformational flexibility can influence the binding affinity and selectivity. peerj.com MD simulations can also be used to study the interactions between this compound and solvent molecules, providing information about its solvation properties. Furthermore, these simulations can shed light on how environmental factors, such as pH, might induce conformational changes in the molecule. mdpi.com
Structure-Activity Relationship (SAR) Studies for Analogues and Derivatives, focusing on physicochemical determinants
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a crucial role in modern SAR studies by allowing for the in-silico design and evaluation of analogues and derivatives. For this compound, computational SAR studies would involve systematically modifying its structure and calculating the resulting changes in physicochemical properties.
Table 3: Illustrative SAR Data for Hypothetical Analogues of this compound
| Analogue | Modification | Predicted logP | Predicted Aqueous Solubility (mg/L) |
| Parent Compound | - | -2.5 | 6000 |
| Analogue 1 | Methyl group at C2 | -2.1 | 4500 |
| Analogue 2 | Hydroxyl group at C5 | -2.9 | 7500 |
| Analogue 3 | Replacement of amino with nitro | -1.8 | 3000 |
Note: This table presents hypothetical data to illustrate how computational SAR studies can be used to predict the physicochemical properties of virtual analogues.
Computational Predictions of Reaction Pathways and Mechanistic Insights
Computational chemistry can also be used to predict the most likely pathways for chemical reactions and to elucidate the underlying mechanisms. chemrxiv.org For this compound, this could involve studying its synthesis, degradation, or metabolism. Methods like the Action-CSA (Conformational Space Annealing) approach can be used to perform a global search for reaction pathways, identifying intermediates and transition states. nih.gov
By calculating the energy barriers associated with different potential pathways, it is possible to determine the most kinetically favorable route for a given transformation. chemrxiv.org This information is invaluable for optimizing reaction conditions in a laboratory setting or for understanding the metabolic fate of the compound in a biological system. For instance, computational methods could be used to explore the mechanism of a key synthetic step, such as the sulfonation of an amino-oxolane precursor.
Research Applications and Potential Areas of Exploration Excluding Clinical/medical Applications
Utilization as a Chiral Building Block in Organic Synthesis
The inherent chirality of 4-Aminooxolane-3-sulfonic acid, possessing multiple stereocenters, positions it as a promising candidate for use as a chiral building block in asymmetric synthesis. Chiral molecules are crucial in the development of agrochemicals and other specialized chemical products. The synthesis of enantiomerically pure compounds often relies on the use of chiral starting materials or catalysts. While direct applications of this compound in this context are not yet extensively documented, its structural motifs—a cyclic ether, an amino group, and a sulfonic acid group—offer multiple points for chemical modification and incorporation into larger, complex molecules.
The presence of both an amino and a sulfonic acid group makes it an amino sulfonic acid. The development of organocatalytic methods for the enantioselective synthesis of β-amino sulfonic acid derivatives highlights the interest in this class of compounds. rsc.orgresearchgate.net For instance, bifunctional amino-thiourea organocatalysts have been successfully employed in the conjugate addition of sodium bisulfite to nitrostyrenes, leading to chiral taurine derivatives. rsc.org This indicates a potential pathway for the synthesis of novel chiral ligands or catalysts derived from this compound.
Furthermore, chiral stationary phases for chromatography, used in the separation of enantiomers, are often based on molecules containing functional groups like sulfonic acids. mdpi.com Cation-exchange phases can be formed using sulfonic acid groups, and zwitterionic ion-exchangers may combine these with amino functionalities. mdpi.com The unique rigid cyclic structure of this compound could be explored for the development of novel chiral selectors for chromatographic and membrane-based separations. mdpi.combohrium.com
Applications in Advanced Materials Science
The bifunctional nature of this compound, containing both a basic amino group and an acidic sulfonic acid group, suggests its potential utility in the synthesis of advanced materials with unique properties.
Development of Polymer Systems with Sulfonic Acid Functionalities (e.g., ion-exchange resins, proton-exchange membranes)
Sulfonic acid-functionalized polymers are extensively used as ion-exchange resins and proton-exchange membranes (PEMs). nih.gov These materials are critical in water treatment, chemical synthesis, and energy applications such as fuel cells. The sulfonic acid group provides the desired ion-exchange capacity and proton conductivity.
By incorporating this compound as a monomer or a functionalizing agent into a polymer backbone, it is conceivable to create novel polymer systems. The oxolane (tetrahydrofuran) ring could impart specific solubility and mechanical properties to the resulting polymer, while the sulfonic acid group would provide the functional sites for ion exchange or proton transport. Research on proton-exchange membranes derived from branched sulfonimide-based poly(phenylenebenzophenone)s shows a drive to develop new materials with high proton conductivity and stability. mdpi.com The introduction of monomers like this compound could be a strategy to fine-tune the properties of such membranes. The amino group could also play a role in modifying the polymer's properties, potentially leading to amphoteric ion-exchange resins or influencing the morphology and water uptake of the material.
Integration into Membrane Technologies for Selective Separation (e.g., ion carriers in Polymer Inclusion Membranes)
Polymer Inclusion Membranes (PIMs) are a type of liquid membrane system where a carrier molecule is embedded within a polymer matrix to facilitate the selective transport of ions. nih.govmdpi.com Sulfonic acid derivatives, such as dinonylnaphthalenesulfonic acid (DNNSA) and nonylbenzenesulfonic acid (NBSA), have been successfully used as ion carriers for the selective separation of heavy metal ions like Pb(II). nih.govmdpi.com
The structure of this compound suggests its potential as a novel ion carrier in PIMs. The sulfonic acid group can interact with and transport cations, while the amino group and the cyclic ether backbone could influence its selectivity and compatibility with the polymer matrix and plasticizer. The immobilization of such a carrier within a membrane could lead to efficient and selective separation systems for various metal ions. nih.gov
Table 1: Examples of Sulfonic Acid Derivatives as Ion Carriers in PIMs for Pb(II) Separation
| Carrier | Polymer Matrix | Plasticizer | Transport Efficiency for Pb(II) | Reference |
|---|---|---|---|---|
| Dinonylnaphthalenesulfonic acid (DNNSA) | Poly(vinyl chloride) (PVC) | Dioctyl terephthalate | 96-99% after 4h | mdpi.com |
| Nonylbenzenesulfonic acid (NBSA) | Poly(vinyl chloride) (PVC) | Dioctyl terephthalate | 96-99% after 4h | mdpi.com |
Role in Catalysis and Ligand Design
The combination of amino and sulfonic acid functional groups on a rigid cyclic scaffold makes this compound an interesting candidate for applications in catalysis and coordination chemistry.
Organocatalytic Applications of Amino-Sulfonic Acid Moieties
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Amino acids, particularly proline and its derivatives, are well-known organocatalysts. mdpi.comresearchgate.net The development of proline sulfonamides as organocatalysts for various C-C bond-forming reactions demonstrates the potential of combining amino and sulfonamide functionalities. nih.gov
This compound shares features with these catalysts, namely the presence of a secondary amine (in its protonated form or as a free amine) and an acidic group. The sulfonic acid group, being a strong acid, could act as a proton source, while the amino group can participate in the formation of enamine or iminium ion intermediates, which are key steps in many organocatalytic cycles. mdpi.com The rigid oxolane ring could provide a well-defined chiral environment, potentially leading to high stereoselectivity in catalyzed reactions. Materials functionalized with both amino and sulfonic acid groups have shown catalytic activity in various reactions. mdpi.com
Future Directions and Emerging Research Avenues for 4 Aminooxolane 3 Sulfonic Acid
Exploration of Novel and Sustainable Synthetic Routes
The future development and application of 4-Aminooxolane-3-sulfonic acid are contingent upon the availability of efficient and environmentally benign synthetic methodologies. Traditional multi-step syntheses often suffer from low yields, harsh reaction conditions, and the generation of significant waste. Future research will likely focus on innovative strategies that prioritize sustainability.
Key research avenues include:
Catalytic Approaches: Leveraging transition-metal catalysis and photocatalysis can provide milder and more efficient pathways for forming the key C-N and C-S bonds. Photoredox catalysis, in particular, offers the ability to generate highly reactive intermediates under ambient conditions, potentially reducing energy consumption and by-product formation.
Biocatalysis: The use of enzymes (biocatalysis) or whole-cell systems for stereoselective synthesis could provide a highly sustainable route to enantiomerically pure forms of the compound, which is crucial for pharmacological applications.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.
Green Solvents: Investigating the use of bio-based solvents, supercritical fluids, or aqueous reaction media would significantly reduce the environmental footprint of the synthesis.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. | Catalyst cost and recyclability, optimization of light source and reaction setup. |
| Enzymatic Synthesis | High stereoselectivity, aqueous reaction conditions, reduced by-products. | Enzyme discovery and engineering, substrate scope limitations, enzyme stability. |
| Continuous Flow Chemistry | Enhanced safety and heat transfer, improved reproducibility, ease of scale-up. | Initial equipment cost, potential for clogging, process optimization. |
Integration with Bio-orthogonal Chemistry and Click Chemistry for Modular Assembly
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov "Click chemistry" provides a powerful class of such reactions that are rapid, specific, and high-yielding. researchgate.net Integrating this compound into this framework could enable its use as a modular building block for a wide range of applications in chemical biology and drug delivery.
Future research in this area would involve:
Functionalization: Modifying the amino group of this compound with a bio-orthogonal handle, such as an azide (B81097) or a terminal alkyne. This would create a "clickable" version of the molecule.
Bioconjugation: Using click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the functionalized compound to biomolecules like proteins, nucleic acids, or glycans. nih.govresearchgate.net
Applications in Imaging and Targeting: Conjugating the molecule to fluorescent dyes or targeting ligands could enable the visualization and tracking of biological processes or the targeted delivery of therapeutic agents. researchgate.net The development of such tools is a key goal in understanding complex biological systems. nih.gov
| Click Reaction Type | Required Functional Groups | Key Features | Potential Application |
|---|---|---|---|
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | High reaction rate, forms stable 1,2,3-triazole linkage. | Synthesis of compound libraries, material functionalization. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne), Azide | Copper-free (more biocompatible), suitable for in vivo applications. nih.gov | Live-cell imaging, in vivo tracking of drug conjugates. nih.gov |
| Tetrazine Ligation | Tetrazine, Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction kinetics. | Real-time imaging of fast biological processes, pre-targeted imaging. |
Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies
Understanding how this compound interacts with its environment, particularly in complex biological systems, requires advanced analytical techniques capable of providing spatially and temporally resolved chemical information. Future research will benefit from the application of state-of-the-art spectroscopic and imaging methods.
Promising techniques for investigation include:
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopic Imaging: This powerful, label-free technique can provide chemical maps of a sample, allowing researchers to visualize the distribution of the compound and its interaction with other components, such as water ingress or binding to excipients in a formulation. mdpi.com
Raman Spectroscopic Mapping: Complementary to FTIR, Raman imaging can also provide detailed chemical information and is particularly well-suited for aqueous systems, making it ideal for studying biological samples.
Coherent Anti-Stokes Raman Scattering (CARS) Microscopy: A nonlinear optical technique that allows for high-speed, label-free chemical imaging of specific vibrational signatures, enabling real-time tracking of the compound in living cells.
Nanoscale IR Imaging (AFM-IR): This technology combines atomic force microscopy (AFM) with infrared spectroscopy to achieve chemical imaging with spatial resolution below 100 nm, making it possible to study the compound's interaction with subcellular structures. nih.gov
These methods can provide unprecedented insight into the compound's mechanism of action, cellular uptake, and metabolic fate without the need for perturbing labels. mdpi.comnih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. mdpi.comresearchgate.netnih.gov Applying these computational tools to this compound could dramatically speed up the development of new analogues with tailored properties.
Future research directions in this domain are:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML models to predict the biological activity or physical properties of derivatives based on their chemical structure. This allows for the rapid virtual screening of large compound libraries.
Generative Models: Using advanced AI architectures like generative adversarial networks (GANs) or recurrent neural networks (RNNs) to design novel molecules based on the this compound scaffold. nih.gov These models can explore a vast chemical space to propose new structures with desired properties. nih.gov
Property Prediction: Training deep learning models to accurately predict key properties such as solubility, membrane permeability, metabolic stability, and potential binding affinity to protein targets. This can help prioritize which new compounds to synthesize and test, saving significant time and resources. mdpi.comresearchgate.net
| AI/ML Application | Description | Predicted Properties | Potential Impact |
|---|---|---|---|
| QSAR Modeling | Builds statistical models correlating chemical structure with a specific property. | Biological activity, toxicity, solubility. | Rapidly screen virtual libraries to identify promising candidates. |
| Generative Chemistry | Uses AI to generate novel molecular structures based on a learned chemical space. nih.gov | New chemical entities with desired structural motifs. | Discovery of novel compounds with improved efficacy or different target profiles. |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Permeability, metabolic pathways, off-target effects. | Reduce late-stage failures by identifying compounds with poor pharmacokinetic profiles early on. |
Research into Environmental Fate and Degradation Pathways
As with any chemical compound intended for widespread use, understanding its environmental fate is crucial. Research in this area will focus on the persistence, mobility, and degradation of this compound in various environmental compartments. The structure, containing a sulfonated amine, suggests that its behavior might share characteristics with sulfonamide antibiotics, which are a subject of significant environmental research. researchgate.netresearchgate.net
Key areas for future investigation include:
Biodegradation: Studying the susceptibility of the compound to microbial degradation under both aerobic and anaerobic conditions. core.ac.uk The oxolane ring and the sulfonate group may influence its recalcitrance. While some sulfonated aromatic amines are poorly biodegradable, others can be mineralized by specialized microbial consortia. core.ac.uk
Metabolic Pathway Elucidation: Identifying the intermediate products formed during microbial degradation. researchgate.net Common pathways for related compounds involve hydroxylation, desulfonation, or cleavage of C-N bonds. researchgate.netresearchgate.net Understanding these pathways is essential to ensure that persistent or more toxic metabolites are not formed.
Abiotic Degradation: Investigating the role of abiotic processes such as photolysis (degradation by sunlight) and hydrolysis in the compound's breakdown in aquatic environments. itrcweb.org Indirect photolysis in the presence of hydroxyl radicals can be a significant degradation route for many organic compounds in surface waters. itrcweb.org
| Degradation Process | Description | Potential Degradation Products (Hypothetical) |
|---|---|---|
| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen. This is a primary destructive process for many organic compounds in the subsurface. itrcweb.org | Hydroxylated oxolane derivatives, cleavage of the C-S bond leading to sulfite (B76179) release. researchgate.net |
| Anaerobic Biodegradation | Microbial breakdown in the absence of oxygen. | Often slower and less complete than aerobic degradation for sulfonated compounds. core.ac.uk |
| Photolysis | Breakdown caused by exposure to UV light in surface waters. | Ring-opened products, desulfonated derivatives. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-aminooxolane-3-sulfonic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves sulfonation and amination of oxolane derivatives. Key steps include controlling stoichiometry (e.g., sulfuric acid as a sulfonating agent) and reaction temperature (60–80°C) to minimize side products. Post-synthesis purification via recrystallization or column chromatography improves yield . Optimization strategies include using anhydrous conditions and catalytic agents (e.g., Lewis acids) to enhance regioselectivity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and confirms sulfonic acid substitution. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy confirms sulfonate and amine vibrations .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies show the compound degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to sulfonate group hydrolysis. Buffered solutions (pH 5–7) at 4°C maximize stability, with <5% degradation over 30 days. Monitor degradation via UV-Vis spectroscopy at 260 nm .
Advanced Research Questions
Q. What computational models are suitable for predicting the interactions of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) models the electronic structure of the sulfonate group, revealing charge distribution and potential binding sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like sulfotransferases. Validate predictions with Surface Plasmon Resonance (SPR) to measure binding affinity .
Q. How do structural modifications to the oxolane ring affect the compound’s ion transport properties?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) to the oxolane ring increases sulfonate group acidity, enhancing proton conductivity. Electrochemical impedance spectroscopy (EIS) measures ion transport efficiency in membrane applications. Compare with perfluorinated sulfonic acid ionomers (e.g., Nafion) for benchmarking .
Q. What mechanisms explain contradictory data on the compound’s cytotoxicity in cell-based assays?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum-free media increases apparent toxicity). Use standardized protocols (e.g., MTT assay with 10% FBS) and control for sulfonate-mediated osmotic stress. Transcriptomic analysis (RNA-seq) identifies oxidative stress pathways as key mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
